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Compound of Interest

Compound Name: 2-Chloro-7-fluoroquinoline

CAS No.: 445041-65-6

Cat. No.: B1453109

Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-7-fluoroquinoline

This guide provides a comprehensive technical overview of 2-Chloro-7-fluoroquinoline, a key

heterocyclic building block relevant to the fields of medicinal chemistry and drug discovery.

Designed for researchers, scientists, and drug development professionals, this document

moves beyond a simple data sheet to offer practical insights into the characterization, handling,

and synthetic utility of this compound. We will explore its structural features, known and

predicted physicochemical properties, and the standard methodologies required for its

empirical validation, thereby providing a framework for its application in a research context.

Molecular Identity and Structural Elucidation
2-Chloro-7-fluoroquinoline is a halogenated derivative of quinoline. The quinoline scaffold is

a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic

agents, most notably the fluoroquinolone class of antibiotics.[1][2] The specific placement of a

chlorine atom at the C-2 position and a fluorine atom at the C-7 position makes this molecule a

versatile intermediate for synthesizing novel analogues with potentially modulated biological

activities.[3][4]
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Core Chemical Identifiers
A summary of the fundamental identifiers for 2-Chloro-7-fluoroquinoline is presented below.

This data is essential for accurate record-keeping, procurement, and regulatory compliance.

Property Value Source(s)

CAS Number 445041-65-6 [5][6]

Molecular Formula C₉H₅ClFN [5][6]

Molecular Weight 181.59 g/mol [6]

Canonical SMILES
C1=CC(=CC2=C1C=CC(=N2)

Cl)F
[7]

InChIKey
CZWRXWIIFBLBEH-

UHFFFAOYSA-N
[7]

Recommended Protocol for Structure Verification
For any newly synthesized or procured batch of a research chemical, rigorous structural

confirmation is the bedrock of reliable downstream experimentation. The causality behind this

multi-technique approach is to create a self-validating system: Mass Spectrometry provides the

molecular mass, NMR spectroscopy elucidates the atomic connectivity and chemical

environment, and IR spectroscopy confirms the presence of key functional groups.

Mass Spectrometry (MS):

Technique: Electrospray Ionization (ESI) in positive ion mode is typically suitable for

nitrogen-containing heterocycles.

Procedure: Dissolve a small sample (~0.1 mg/mL) in a suitable solvent like methanol or

acetonitrile. Infuse the solution into the mass spectrometer.

Expected Result: An exact mass measurement should yield a molecular ion peak [M+H]⁺

at m/z 182.0170, confirming the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common

choices.

¹H NMR: Expect a series of multiplets in the aromatic region (approx. 7.0-8.5 ppm),

corresponding to the five protons on the quinoline ring system. The specific coupling

patterns will depend on the relative positions of the protons and the fluorine atom.

¹³C NMR: The spectrum will show nine distinct signals for the carbon atoms. The carbon

attached to chlorine (C-2) and fluorine (C-7) will exhibit characteristic chemical shifts and

coupling (in the case of C-F).

¹⁹F NMR: A single resonance is expected, with its chemical shift and coupling to adjacent

protons providing definitive confirmation of the fluorine's position. The analysis of NMR

features is crucial for distinguishing between isomers.[8]

Infrared (IR) Spectroscopy:

Technique: Attenuated Total Reflectance (ATR) is a modern, convenient method.

Procedure: Place a small amount of the solid sample directly on the ATR crystal.

Expected Result: Look for characteristic absorption bands corresponding to C=C and C=N

stretching vibrations of the aromatic quinoline ring (approx. 1500-1650 cm⁻¹) and C-Cl/C-F

stretching vibrations in the fingerprint region (below 1200 cm⁻¹).[9]
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Diagram 1: Analytical Workflow for Structural Verification
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Caption: Workflow for confirming the identity of 2-Chloro-7-fluoroquinoline.

Physicochemical Properties
A thorough understanding of physicochemical properties is critical for anticipating a

compound's behavior in both chemical reactions and biological systems. For 2-Chloro-7-
fluoroquinoline, much of the publicly available data is predictive, underscoring the need for

empirical determination in a laboratory setting.[10]

Summary of Properties
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Property Value / Observation Method Source(s)

Physical State Solid (predicted) Visual -

Melting Point Data not available Experimental [10]

Boiling Point Data not available Experimental [10]

Water Solubility Low (predicted) Computational [7]

LogP (Octanol/Water) 3.0 - 3.3
Computational

(XLogP3)
[7]

pKa
-0.25 (predicted,

basic)
Computational [11]

Storage Temperature 2-8°C Recommendation [7]

Experimental Determination of Key Parameters
The absence of experimental data necessitates standardized protocols for characterization.

The following methods are industry-standard for generating reliable physicochemical data.

The melting point is a crucial indicator of purity. A sharp melting range suggests high purity,

while a broad and depressed range often indicates the presence of impurities.

Sample Preparation: Finely crush a small amount of the crystalline sample.

Capillary Loading: Tightly pack the sample into a capillary tube to a height of 2-3 mm.

Measurement: Place the capillary in a calibrated melting point apparatus.

Heating: Use a rapid heating rate to approximate the melting point, then repeat with a fresh

sample at a slower rate (1-2°C per minute) near the expected temperature to ensure

accuracy.

Recording: Record the temperature at which the first liquid appears and the temperature at

which the sample becomes completely liquid. This is the melting range.
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Solubility dictates the suitability of a compound for various applications, from reaction

conditions to biological assays and formulation.[12] The shake-flask method is a gold-standard

technique.

System Preparation: Add an excess amount of 2-Chloro-7-fluoroquinoline to a series of

vials containing solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol,

DMSO).

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a

sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

Phase Separation: Centrifuge the samples to pellet the excess, undissolved solid.

Quantification: Carefully remove an aliquot of the supernatant, dilute as necessary, and

determine the concentration of the dissolved compound using a validated analytical method,

such as HPLC with UV detection.[13][14]
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Diagram 2: Shake-Flask Solubility Determination Workflow
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Caption: Standard workflow for determining compound solubility.
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Synthesis, Reactivity, and Application in Drug
Discovery
Synthetic Considerations
While specific synthesis routes for 2-Chloro-7-fluoroquinoline are not widely published, its

structure is amenable to established quinoline synthesis methodologies. A plausible approach

involves the cyclization of an appropriately substituted aniline precursor, such as a variation of

the Gould-Jacobs reaction.[15] The synthesis of related fluoroquinolone cores often begins with

halogenated anilines that undergo condensation followed by thermal or acid-catalyzed

cyclization.[4][16]

Chemical Reactivity and Synthetic Utility
The true value of 2-Chloro-7-fluoroquinoline for a medicinal chemist lies in its reactivity. The

C-2 chloro group is the primary site for synthetic elaboration.

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the C-2 position is activated

towards displacement by nucleophiles. This is the cornerstone of its utility. A wide array of

nucleophiles—including amines, thiols, and alcohols—can be introduced at this position. This

reaction is fundamental to building libraries of novel fluoroquinolone analogues, as

modifications at this position can significantly impact antibacterial spectrum and potency.[3]

[4] The electron-withdrawing nature of the quinoline nitrogen facilitates this reaction.

Role in Drug Development
The development of fluoroquinolone antibiotics has historically relied on the systematic

modification of the quinoline core to optimize antibacterial activity, pharmacokinetics, and

safety.[17][18]

Scaffold for Library Synthesis: 2-Chloro-7-fluoroquinoline serves as an ideal starting point

for generating a diverse set of derivatives. By reacting it with various amines (e.g.,

piperazines, pyrrolidines), researchers can explore the structure-activity relationship (SAR)

at the C-2 position, a less traditionally modified site compared to the C-7 position.

Investigating Novel Biological Targets: While known for antibacterial action, quinoline-based

molecules have shown a wide range of biological activities.[17] Derivatives of this compound
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could be screened against other targets, such as kinases or parasitic enzymes, in the search

for new therapeutic agents.

Safety and Handling
According to available Safety Data Sheets (SDS), comprehensive toxicological data for 2-
Chloro-7-fluoroquinoline is not available.[10] Therefore, it must be handled with the standard

precautions applied to all research chemicals of unknown toxicity.

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume

hood.[10]

Personal Protective Equipment (PPE): Wear suitable protective clothing, including a lab coat,

chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[10]

Handling Practices: Avoid contact with skin and eyes. Avoid the formation and inhalation of

dust and aerosols.[10]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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